3-Bromo-2-methylbenzenesulfonamide

Description

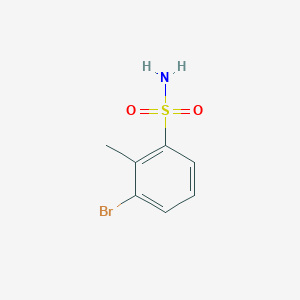

3-Bromo-2-methylbenzenesulfonamide (CAS: 1032507-35-9) is a brominated aromatic sulfonamide with the molecular formula C₇H₈BrNO₂S and a molecular weight of 250.11 g/mol . The compound features a benzene ring substituted with a bromine atom at position 3, a methyl group at position 2, and a sulfonamide group (-SO₂NH₂) at position 1. It is stored under dry, room-temperature conditions and carries safety warnings for skin sensitization (H317) and eye irritation (H319) .

Properties

IUPAC Name |

3-bromo-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPKVYUOZLYJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylbenzenesulfonamide typically involves the bromination of 2-methylbenzenesulfonamide. This can be achieved by reacting 2-methylbenzenesulfonamide with bromine in the presence of a suitable catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides.

Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

3-Bromo-2-methylbenzenesulfonamide is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: It is explored for its potential therapeutic applications, including as an antibacterial and anticancer agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Brominated Sulfonamides

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|---|

| This compound | 1032507-35-9 | C₇H₈BrNO₂S | 250.11 | 3-Br, 2-CH₃, 1-SO₂NH₂ | Ortho-methyl enhances steric effects |

| 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide | 717892-29-0 | C₉H₁₂BrNO₃S | 294.23 | 5-Br, 2-OCH₃, 1-SO₂NHCH₂CH₃ | Methoxy group increases polarity |

| 3-Bromo-N-isopropylbenzenesulfonamide | 871269-08-8 | C₉H₁₂BrNO₂S | 278.17 | 3-Br, 1-SO₂NHCH(CH₃)₂ | Bulky isopropyl group reduces reactivity |

| 3-Bromo-N,5-dimethylbenzenesulfonamide | 1020252-91-8 | C₈H₁₀BrNO₂S | 264.20 | 3-Br, 5-CH₃, 1-SO₂N(CH₃)₂ | Dual methyl groups increase lipophilicity |

Key Observations :

- Electronic Effects : The electron-withdrawing bromine atom in all compounds decreases electron density on the aromatic ring, affecting electrophilic substitution reactivity. The methoxy group in 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide provides electron-donating resonance, contrasting with the electron-withdrawing sulfonamide group .

- Lipophilicity : The N-isopropyl substituent in 3-Bromo-N-isopropylbenzenesulfonamide increases lipophilicity (logP ~2.8 estimated) compared to the parent compound (logP ~1.9) .

Crystallographic and Conformational Analysis

N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide () shares a sulfonamide group but differs in the heterocyclic pyridine core. Key bond angles include:

- S1–N1–C1 : 106.98° (vs. ~108° in benzenesulfonamides)

- O1–S1–N1 : 103.19°, indicating slight distortion due to pyridine ring strain .

In contrast, benzenesulfonamides like This compound exhibit more planar geometries, facilitating π-stacking interactions in crystal lattices.

Reactivity and Functional Group Interactions

- Sulfonamide Reactivity: The -SO₂NH₂ group in this compound can act as a hydrogen bond donor, unlike N-alkylated derivatives (e.g., 3-Bromo-N,5-dimethylbenzenesulfonamide), which lose this capability .

- Bromine Substitution: Bromine at position 3 enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with 3-Bromo-N-isopropylbenzenesulfonamide but absent in non-brominated analogs .

Biological Activity

3-Bromo-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C7H8BrNO2S

Molecular Weight: 239.11 g/mol

CAS Number: 87964351

The structure of this compound features a bromine atom at the 3-position and a methyl group at the 2-position of the benzene ring, connected to a sulfonamide group. This configuration is significant for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its capacity to form hydrogen bonds, which can enhance binding affinity to target proteins.

- Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). Inhibitors of these enzymes are crucial in treating conditions like Alzheimer's disease and glaucoma, respectively .

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties: Research has suggested that this compound may induce apoptosis in cancer cells through various pathways, although detailed mechanisms are still under investigation.

Antimicrobial Activity

A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antimicrobial agents.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | E. coli |

| This compound | 16 | S. aureus |

Anticancer Research

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values were determined through MTT assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 20 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

These findings indicate the compound's potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.